molecular formula C9H10Cl2O B2498845 2-(3,4-Dichlorophenyl)-2-propanol CAS No. 3744-74-9

2-(3,4-Dichlorophenyl)-2-propanol

Cat. No. B2498845
CAS RN: 3744-74-9
M. Wt: 205.08
InChI Key: OEMRBIYRSLQRSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” has been reported in the literature. For instance, a series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were synthesized by conventional techniques as well as ultrasound irradiation . Another study reported the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been investigated using density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” have been reported. For instance, 2-(3,4-Dichlorophenyl)cyclopentanone has a molecular formula of C11H10Cl2O, an average mass of 229.102 Da, and a monoisotopic mass of 228.010864 Da .

Scientific Research Applications

Solubility Studies

The solubility of compounds related to 2-(3,4-Dichlorophenyl)-2-propanol has been a subject of interest in various studies. For example, the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in multiple alcohols was measured using a laser technique. This research is significant for understanding the solubility characteristics of similar compounds, which can be essential in their purification processes (Wang, Li, & Li, 2008). Similarly, the solubility of the same compound in various organic solvents was also studied, providing valuable data for its production process (Li, Li, & Wang, 2007).

Photodechlorination Research

In the field of environmental chemistry, the photodechlorination of compounds like this compound has been researched. One study focused on the photodechlorination of 2,3- and 3,4-dichlorobiphenyl in 2-propanol, providing insights into the processes that can break down such compounds in environmental settings (Nishiwaki, Shinoda, Anda, & Hida, 1982).

Synthesis and Labelling

The synthesis of related compounds has been explored for their potential use in pharmaceutical research. For instance, the synthesis of tritium-labelled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, was developed for drug metabolism and disposition studies (Hill & Wisowaty, 1990).

Fungicidal Activity and QSAR

In the realm of agriculture, the synthesis and fungicidal activity of compounds related to this compound have been studied. A series of alkyl and arylalkyl ethers of 2-(2, 4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol were synthesized and tested against common pathogens, contributing to the development of effective fungicides (Arnoldi et al., 2000).

Copolymer Research

In materials science, the copolymerization of compounds containing dichlorophenyl groups has been investigated. For example, electrophilic trisubstituted ethylenes, including 3,4-dichlorophenyl derivatives, were copolymerized with styrene, leading to polymers with high glass transition temperatures and potential applications in advanced materials (Kim et al., 1999).

Mechanism of Action

The mechanism of action of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” has been studied in the context of toxicity. For instance, the toxic mechanism of diuron, 3,4-dichloroaniline (DCA) and 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), was evaluated using Caenorhabditis elegans (C. elegans) in the L1 larval stage .

Safety and Hazards

The safety and hazards of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” have been documented. For instance, 2,4-Dichlorophenol is classified as Acute toxicity (oral), Category 4, H302; Acute toxicity, Inhalation (Category 4), H332; Skin corrosion (Category 1A), H314; Serious eye damage (Category 1), H318; Short-term (acute) aquatic hazard (Category 3), H402 .

properties

IUPAC Name

2-(3,4-dichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRBIYRSLQRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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